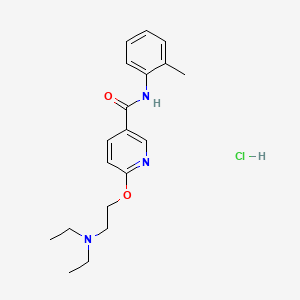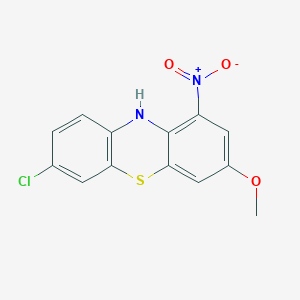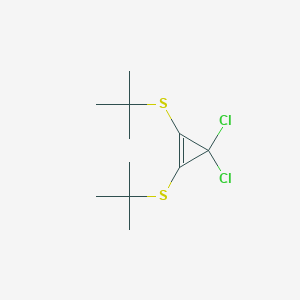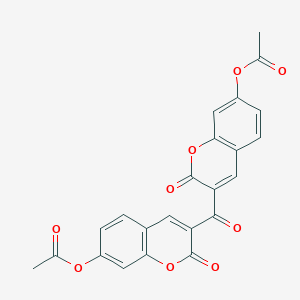
Hexacosane-9,18-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosane-9,18-diamine is a long-chain aliphatic diamine with the molecular formula C26H56N2. This compound is characterized by its two amino groups located at the 9th and 18th positions of the hexacosane chain. It is a derivative of hexacosane, a straight-chain alkane with 26 carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexacosane-9,18-diamine can be synthesized through a multi-step process involving the functionalization of hexacosane. One common method involves the selective bromination of hexacosane at the 9th and 18th positions, followed by nucleophilic substitution with ammonia or an amine source to introduce the amino groups. The reaction conditions typically require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Hexacosane-9,18-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve solvents like THF or dichloromethane (DCM) and catalysts such as Pd/C.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, amides, and imines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexacosane-9,18-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of hexacosane-9,18-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Hexacosane-9,18-diamine can be compared with other long-chain aliphatic diamines, such as:
Octadecane-1,18-diamine: A shorter-chain diamine with similar functional groups.
Eicosane-1,20-diamine: Another long-chain diamine with 20 carbon atoms.
Tetracosane-1,24-diamine: A diamine with 24 carbon atoms.
This compound is unique due to its specific chain length and the positions of the amino groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
75897-72-2 |
|---|---|
Fórmula molecular |
C26H56N2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
hexacosane-9,18-diamine |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-13-17-21-25(27)23-19-15-11-12-16-20-24-26(28)22-18-14-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3 |
Clave InChI |
YLOSAIJODLDJIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(CCCCCCCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


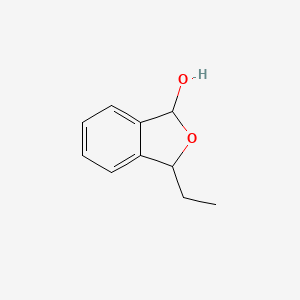

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)


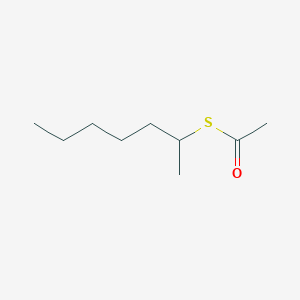
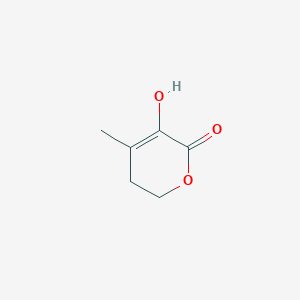
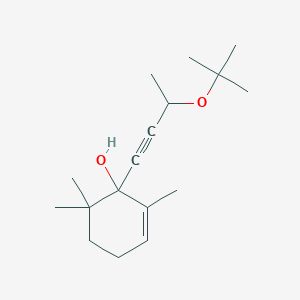
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
